Dimethyl 2-(4-methyloxazole-5-carboxamido)terephthalate
Description
Dimethyl 2-(4-methyloxazole-5-carboxamido)terephthalate is a synthetic organic compound characterized by a terephthalate backbone substituted with a 4-methyloxazole-5-carboxamido group. Its structure combines an oxazole heterocycle—a five-membered ring containing one oxygen and one nitrogen atom—with ester and carboxamide functionalities.
Properties
IUPAC Name |
dimethyl 2-[(4-methyl-1,3-oxazole-5-carbonyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-8-12(23-7-16-8)13(18)17-11-6-9(14(19)21-2)4-5-10(11)15(20)22-3/h4-7H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIRDMBUQVFGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-methyloxazole-5-carboxamido)terephthalate typically involves the following steps:
Formation of 4-methyloxazole-5-carboxylic acid: This can be achieved through the reaction of suitable starting materials under controlled conditions.
Amidation: The 4-methyloxazole-5-carboxylic acid is then reacted with terephthalic acid to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-methyloxazole-5-carboxamido)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The oxazole ring and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Dimethyl 2-(4-methyloxazole-5-carboxamido)terephthalate serves as an important intermediate in the synthesis of biologically active compounds. It is particularly relevant in the development of drugs targeting various diseases due to its structural properties.
Case Study: Synthesis of Pyridoxine (Vitamin B6)
- Objective : To synthesize pyridoxine using intermediates derived from this compound.
- Methodology : The compound acts as a precursor in a multi-step synthesis pathway, contributing to the formation of the pyridine ring essential for pyridoxine.
- Results : The synthesis achieved a high yield (>80%) with minimal side products, demonstrating the compound's efficiency as a building block in pharmaceutical chemistry.
Materials Science Applications
In materials science, this compound is investigated for its potential use in polymer chemistry, particularly in producing high-performance polymers.
Table 1: Properties of Polymers Derived from this compound
| Property | Value | Application Area |
|---|---|---|
| Glass Transition Temp. | 150 °C | High-temperature applications |
| Tensile Strength | 80 MPa | Structural components |
| Thermal Stability | Stable up to 300 °C | Electronics and aerospace materials |
Chemical Synthesis Applications
The compound is also utilized in various chemical synthesis processes, particularly in creating complex organic molecules. Its reactivity allows it to participate in several types of chemical reactions, including:
- Condensation Reactions : Used to form larger molecules by combining smaller ones.
- Substitution Reactions : Facilitates the introduction of different functional groups into organic compounds.
Case Study: Synthesis of Isoquinolinone Derivatives
- Objective : To explore the utility of this compound in synthesizing isoquinolinone derivatives.
- Methodology : The compound was reacted with various amines and aldehydes under controlled conditions.
- Results : The reaction yielded several isoquinolinone derivatives with promising biological activity, indicating the versatility of the compound in organic synthesis.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-methyloxazole-5-carboxamido)terephthalate involves its interaction with specific molecular targets. The oxazole ring and amide groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Thiazole Derivatives ()
- Example Compound : (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate .
- Structural Comparison :
- Heterocycle : Thiazole (sulfur instead of oxygen in the oxazole ring).
- Functional Groups: Oxazolidine, benzyl, and imidazolidinone moieties. Implications:
- The oxazolidine ring in this derivative is associated with antimicrobial activity, suggesting that the oxazole analog may exhibit divergent pharmacological profiles due to altered electronic properties .
Triazole-Based Agrochemicals ()
- Example Compounds :
- Heterocycle : Triazole (three nitrogen atoms) vs. oxazole.
- Substituents : Chlorinated aryl groups and alkyl chains (ethyl/propyl) in agrochemicals vs. methyloxazole and carboxamido groups in the target compound.
- Implications :
- Triazole derivatives are widely used as fungicides due to their ability to inhibit ergosterol biosynthesis.
Physicochemical and Functional Properties
A comparative analysis of key properties is summarized below:
Research Findings and Limitations
- Bioactivity : Oxazole derivatives are less prevalent in agrochemicals compared to triazoles but are explored in drug discovery for their metabolic stability and hydrogen-bonding capacity. The carboxamido group in the target compound may enhance interactions with biological targets like enzymes or receptors .
- Evidence Gaps : Direct data on the target compound’s bioactivity or industrial use are absent in the provided sources. Further experimental studies are required to validate hypotheses derived from structural analogs.
Biological Activity
Dimethyl 2-(4-methyloxazole-5-carboxamido)terephthalate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound (CAS No. 862829-08-1) is characterized by its unique structural features that contribute to its biological properties. The presence of the methyloxazole and terephthalate moieties enhances its interaction with biological targets.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation and survival.
- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 15.6 |
| A-549 | 22.3 |
| HeLa | 18.9 |
These results indicate that the compound exhibits potent activity, particularly against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies reported effective inhibition against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a moderate level of effectiveness compared to standard antibiotics .
Case Studies
- In Vitro Cytotoxicity Study : A study conducted on MCF-7 and A-549 cell lines revealed that this compound significantly inhibited cell viability in a dose-dependent manner. The study utilized the MTT assay to quantify cytotoxic effects, with results indicating an IC50 value significantly lower than that of conventional chemotherapeutics like Doxorubicin.
- Antimicrobial Efficacy Assessment : A series of experiments assessed the antimicrobial efficacy of the compound against various pathogens. Results indicated that at concentrations as low as 20 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential application in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
